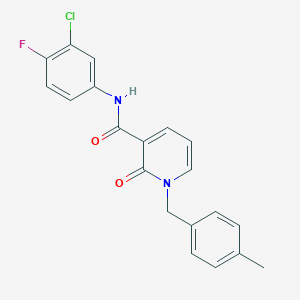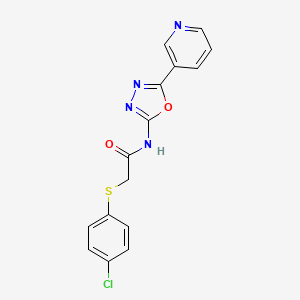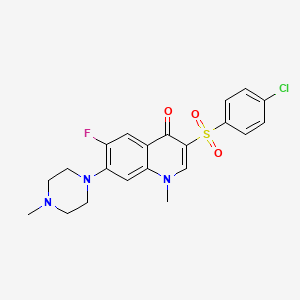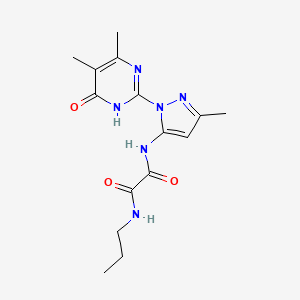![molecular formula C32H26FN3O3S B2834196 7-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-2-[(3-fluorobenzyl)thio]-3-(3-methoxyphenyl)quinazolin-4(3H)-one CAS No. 1115405-72-5](/img/structure/B2834196.png)
7-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-2-[(3-fluorobenzyl)thio]-3-(3-methoxyphenyl)quinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-2-[(3-fluorobenzyl)thio]-3-(3-methoxyphenyl)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C32H26FN3O3S and its molecular weight is 551.64. The purity is usually 95%.
BenchChem offers high-quality 7-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-2-[(3-fluorobenzyl)thio]-3-(3-methoxyphenyl)quinazolin-4(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-2-[(3-fluorobenzyl)thio]-3-(3-methoxyphenyl)quinazolin-4(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Photophysics and Synthesis
- Dihydroquinazolinone derivatives, including compounds similar to the one , have been synthesized and their photophysical properties studied. These compounds show significant changes in photophysical properties depending on solvent polarity, indicating a highly polar excited state, which could be relevant for applications in photophysics or material sciences (Pannipara et al., 2017).
Antihypertensive Properties
- Quinazoline derivatives have been synthesized and tested for antihypertensive activity. These compounds show potential as antihypertensive agents due to their anticipated α1-adrenergic receptor blocking property (Rahman et al., 2014).
Anticancer and Antimicrobial Applications
- Novel quinazoline derivatives have been synthesized and evaluated for their in vitro cytotoxicity against cancer cell lines, showing promise as potential cancer therapeutics (Mphahlele et al., 2016).
- Some quinazoline derivatives have been studied for antimicrobial properties, showing promising activity against both Gram-positive and Gram-negative bacteria (Deep et al., 2013).
Anticonvulsant and Anti-Inflammatory Activities
- Compounds with a quinazolin-4(3H)-one structure have been synthesized and screened for anticonvulsant activity, with some showing promising results (Archana et al., 2002).
- Newer quinazolinone analogs have been developed and tested for anti-inflammatory activity, suggesting potential use in treating inflammation-related conditions (Rajput & Singhal, 2013).
Radiopharmaceutical Applications
- The use of benzoquinazoline for radiolabeling and its potential in targeting tumor cells has been explored, indicating its potential application in the development of radiopharmaceuticals for cancer diagnostics or therapy (Al-Salahi et al., 2018).
properties
IUPAC Name |
7-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-2-[(3-fluorophenyl)methylsulfanyl]-3-(3-methoxyphenyl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H26FN3O3S/c1-39-27-11-5-10-26(18-27)36-31(38)28-13-12-23(30(37)35-15-14-22-7-2-3-8-24(22)19-35)17-29(28)34-32(36)40-20-21-6-4-9-25(33)16-21/h2-13,16-18H,14-15,19-20H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRXHPRDAEWOHEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=O)C3=C(C=C(C=C3)C(=O)N4CCC5=CC=CC=C5C4)N=C2SCC6=CC(=CC=C6)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H26FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
551.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-2-[(3-fluorobenzyl)thio]-3-(3-methoxyphenyl)quinazolin-4(3H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(4-fluorophenyl)sulfonylpropanoylamino]-N,4,5-trimethylthiophene-3-carboxamide](/img/structure/B2834113.png)
![5,5-Dimethyl-3-[2-(4-phenoxyanilino)vinyl]-2-cyclohexen-1-one](/img/structure/B2834115.png)
![3-{1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one](/img/structure/B2834116.png)

![3-(3,4-dimethoxyphenyl)-9-propyl-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one](/img/structure/B2834119.png)

![4-isobutoxy-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2834122.png)
![7-benzyl-4-[(4-bromophenyl)sulfanyl]-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2834123.png)
![Methyl 3-amino-2-[(3-fluoro-4-hydroxyphenyl)methyl]propanoate hydrochloride](/img/structure/B2834126.png)

![N-[2-(5,5-Dimethyloxan-2-yl)ethyl]prop-2-enamide](/img/structure/B2834130.png)


